![molecular formula C16H10O4S2 B2540865 Dibenzofuran-2-yl thiophene-2-sulfonate CAS No. 670258-90-9](/img/structure/B2540865.png)
Dibenzofuran-2-yl thiophene-2-sulfonate
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Description
Dibenzofuran-2-yl thiophene-2-sulfonate (DBTS) is a chemical compound with a complex molecular structure. It is composed of dibenzofuran and thiophene, two important heterocyclic compounds .
Molecular Structure Analysis
The molecular formula of DBTS is C16H10O4S2, and it has a molecular weight of 330.37. It contains dibenzofuran, a heterocyclic compound with two benzene rings fused to a central furan ring , and thiophene, a five-membered ring with one sulfur atom .Chemical Reactions Analysis
Dibenzofuran and thiophene, the components of DBTS, undergo various chemical reactions. Dibenzofuran is thermally robust and undergoes electrophilic reactions such as halogenation and Friedel-Crafts reactions . Thiophene derivatives also undergo a variety of reactions, including condensation reactions .Scientific Research Applications
Ocular Hypotensive Activity
Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the chemical structure , have been prepared to explore their potential as topically active inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown significant ocular hypotensive effects, marking them as potent agents in this class for clinical evaluation (S. Graham et al., 1989).
Antioxidant Properties
The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogs, including sulfur derivatives, was explored to understand their redox properties and capacity to inhibit lipid peroxidation. These studies provide insights into the potential therapeutic applications of these compounds as antioxidants (J. Malmström et al., 2001).
Environmental Applications
The microbial oxidation of dibenzothiophene by Sulfolobus acidocaldarius, which results in the release of sulfate ions, highlights the potential of using microorganisms for the bioremediation of thiophene compounds present in oil refinery wastewater, coal, and crude oil (F. Kargı & J. M. Robinson, 1984).
Catalysis and Green Chemistry
The synthesis and use of water-soluble sulfonated dibenzofuran-based phosphine ligands for palladium-catalyzed aqueous phase Heck and Suzuki reactions, as well as rhodium-catalyzed two-phase hydroformylation of propene, demonstrate the compound's utility in promoting green and sustainable chemical processes (A. S. Gelpke et al., 1999).
properties
IUPAC Name |
dibenzofuran-2-yl thiophene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4S2/c17-22(18,16-6-3-9-21-16)20-11-7-8-15-13(10-11)12-4-1-2-5-14(12)19-15/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFPONPCFUSCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzofuran-2-yl thiophene-2-sulfonate |
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